molecular formula C10H9N3 B1612126 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile CAS No. 4414-86-2

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Cat. No.: B1612126
CAS No.: 4414-86-2
M. Wt: 171.2 g/mol
InChI Key: WFUXFYZANYUCFV-UHFFFAOYSA-N
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Description

Heterocyclic Core Architecture: Pyrrolo[2,3-b]pyridine Framework

The compound’s core structure is a pyrrolo[2,3-b]pyridine , a bicyclic heterocycle formed by fusing a pyrrole ring (five-membered, one nitrogen atom) with a pyridine ring (six-membered, one nitrogen atom). The fusion occurs between the pyrrole’s 2,3-positions and the pyridine’s 4,5-positions (denoted as the b edge in IUPAC nomenclature). This arrangement creates a planar, conjugated π-system with alternating single and double bonds, imparting aromatic stability (Figure 1).

Table 1: Key Features of the Pyrrolo[2,3-b]pyridine Core

Property Description
Ring system Bicyclic (pyrrole + pyridine)
Fusion positions Pyrrole: C2–C3; Pyridine: C4–C5 (edge b)
Aromaticity 10 π-electrons (4 from pyrrole, 6 from pyridine)
Substituent positions Methyl at C2; acetonitrile at C3

The nitrogen atoms occupy distinct electronic environments: the pyrrole nitrogen participates in aromatic sextet formation, while the pyridine nitrogen retains basicity due to its lone pair in an sp² hybrid orbital.

Functional Group Analysis: Acetonitrile Substituent and Methyl Positioning

The molecule features two critical substituents:

  • Acetonitrile (-CH₂CN) at C3 :
    • The nitrile group (-C≡N) exhibits a linear geometry ($$ \theta_{R-C-N} = 180^\circ $$) with a bond length of ~1.16 Å for C≡N.
    • The methylene (-CH₂-) spacer links the nitrile to the heterocycle, introducing conformational flexibility while maintaining electronic conjugation through inductive effects.
    • The nitrile’s strong electron-withdrawing nature polarizes the adjacent C3 carbon, enhancing electrophilicity for nucleophilic additions or cyclization reactions.
  • Methyl (-CH₃) at C2 :
    • Positioned on the pyrrole moiety, the methyl group induces steric hindrance, affecting regioselectivity in substitution reactions.
    • Its electron-donating (+I) effect slightly destabilizes the aromatic system, modulating reactivity compared to unsubstituted pyrrolopyridines.

Figure 2: Electronic Effects of Substituents

  • Nitrile : Withdraws electron density via -I effect ($$ \sigma_m = 0.56 $$).
  • Methyl : Donates electron density via +I effect ($$ \sigma_m = -0.04 $$).

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is derived as follows:

  • Parent heterocycle : 1H-pyrrolo[2,3-b]pyridine (fusion described in Section 1.1).
  • Substituents :
    • 2-Methyl: Methyl group at position 2 of the pyrrolopyridine.
    • 3-yl: Acetonitrile (-CH₂CN) attached to position 3.

Table 2: Alternative Names and Identifiers

Identifier Type Value Source
CAS Registry Number 4414-86-2
EC Number Not assigned
Synonyms 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetonitrile; (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-acetonitrile
Molecular Formula C₁₀H₉N₃

Properties

IUPAC Name

2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-8(4-5-11)9-3-2-6-12-10(9)13-7/h2-3,6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUXFYZANYUCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601294
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4414-86-2
Record name (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile typically involves:

  • Construction of the pyrrolo[2,3-b]pyridine core via cyclocondensation or coupling reactions.
  • Introduction of the methyl group at the 2-position on the pyrrolo ring.
  • Installation of the acetonitrile moiety at the 3-position through nucleophilic substitution or condensation.

These steps are often combined with protective group strategies and functional group interconversions to achieve the target compound with high purity and yield.

Preparation via Cyclocondensation of 2-Aminopyrrolo-3-carbonitrile

One reported method involves the cyclocondensation of 2-aminopyrrolo-3-carbonitrile with arylidenemalononitriles to form fused pyrrolo[2,3-b]pyridine derivatives bearing nitrile groups. This approach is effective for generating diverse libraries of biologically active compounds by varying the arylidene substituents.

Step Reagents/Conditions Outcome
Cyclocondensation 2-aminopyrrolo-3-carbonitrile + 2-arylidenemalononitriles Formation of pyrrolo[2,3-b]pyridine derivatives with nitrile functionality
Substituent Variation Introduction of electron-withdrawing groups (e.g., Cl) or alkoxy groups (e.g., OCH3) on phenyl rings Modulation of biological activity and solubility

This method provides a versatile platform for synthesizing 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile analogs with tailored properties.

Preparation from 2-Methyl-1H-pyrrolo[3,2-b]pyridine Precursors

A practical approach involves the synthesis of the 2-methylpyrrolo[3,2-b]pyridine core followed by functionalization to introduce the acetonitrile group:

Step Reagents/Conditions Yield Notes
Formation of Ethyl 2-chloropyridin-3-yl Carbamate 2-chloropyridin-3-amine + ethyl chloroformate, NaOH, 1,4-dioxane, room temp 71% Carbamate protection for subsequent coupling
Stille Coupling Tributyl(prop-1-ynyl)stannane, Pd catalyst, reflux 63% Introduction of propynyl group
Cyclization and Base Treatment Sodium ethylate or NaOH in ethanol, reflux at 80°C for 1.5 h 87% Cyclization to 2-methylpyrrolo[3,2-b]pyridine
Final Functionalization Potassium hydroxide in DMSO, 20°C, 12 h 44% Alkylation with benzyl chloride derivatives

This method demonstrates the use of palladium-catalyzed cross-coupling and base-induced cyclization to achieve the target heterocycle with nitrile functionality.

Summary Table of Representative Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclocondensation with 2-arylidenemalononitriles 2-aminopyrrolo-3-carbonitrile, arylidenemalononitriles Heating, solvent-dependent Not specified Generates nitrile-substituted pyrrolo[2,3-b]pyridines with substituent diversity
Methylation + Suzuki coupling + nucleophilic addition NaH, MeI, Pd catalyst, Grignard reagents Multi-step, room temp to reflux Moderate to high Allows regioselective functionalization and nitrile introduction
Carbamate formation, Stille coupling, base-induced cyclization Ethyl chloroformate, tributyl(prop-1-ynyl)stannane, NaOH Room temp to reflux, 1.5–12 h 44–87 Practical for preparing methylated pyrrolo[3,2-b]pyridine derivatives with nitrile groups

Research Findings and Considerations

  • The choice of protecting groups (e.g., tosyl, carbamate) is critical to control regioselectivity and avoid side reactions during methylation and coupling steps.
  • Suzuki and Stille cross-coupling reactions are reliable for introducing aryl and alkynyl substituents, which can be further transformed into nitrile-containing side chains.
  • Base-induced cyclization and nucleophilic substitution are effective for constructing the fused pyrrolo[2,3-b]pyridine ring with a methyl group and acetonitrile substituent.
  • Reaction conditions such as temperature, solvent, and reaction time significantly influence yields and purity; reflux in ethanol or DMSO with sodium ethylate or potassium hydroxide are commonly employed.
  • The nitrile group introduction often involves nucleophilic addition to aldehydes or halides or direct condensation with malononitrile derivatives, enabling structural diversity for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in various substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products

    Oxidation: 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetaldehyde or 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.

    Reduction: 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to pyrrolo[2,3-b]pyridine structures exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that such compounds could effectively reduce tumor growth in preclinical models by targeting the SGK-1 kinase pathway .

Neurological Disorders

The pyrrolo[2,3-b]pyridine scaffold has been linked to neuroprotective effects. Compounds derived from this structure have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For example, studies have indicated that these compounds can enhance cognitive function in animal models of Alzheimer's disease .

Building Block in Organic Synthesis

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations, making it valuable in the synthesis of complex molecules for pharmaceutical applications .

Ligand Development

This compound has been utilized in the development of ligands for metal-catalyzed reactions. Its ability to coordinate with transition metals enhances catalytic efficiency in reactions such as Suzuki coupling and cross-coupling reactions, which are essential in synthesizing pharmaceuticals .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibition of SGK-1 kinase; reduced tumor growth in preclinical models
Neurological DisordersNeuroprotective effects; modulation of neurotransmitter systems
Organic SynthesisVersatile building block for complex molecule synthesis
Ligand DevelopmentCoordination with transition metals for enhanced catalytic reactions

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of a series of pyrrolo[2,3-b]pyridine derivatives, including 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotection

In another investigation focused on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that treatment with the compound resulted in a marked decrease in cell death and improved cellular viability compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Comparison with Similar Compounds

Pyrrolo[2,3-b]pyridine Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile 4414-87-3 None (unsubstituted) C₉H₇N₃ Density: 1.295 g/cm³; Life science applications
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid 1912-42-1 Methyl + carboxylic acid C₉H₈N₂O₂ Molecular weight: 176.17; Pharmaceutical intermediate
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate N/A Ethyl ester C₁₁H₁₂N₂O₂ 60% synthetic yield; Used in heterocyclic chemistry

Key Differences :

  • Replacement of the nitrile group with a carboxylic acid (e.g., CAS 1912-42-1) increases hydrophilicity and reduces electrophilicity, making it less reactive toward nucleophiles .

Positional Isomers and Heterocyclic Variants

  • 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetonitrile (CID 84763827): Differs in nitrogen positioning (pyridine ring at [2,3-c] vs. [2,3-b]), leading to distinct electronic properties. SMILES: C1=CN=CC2=C1C(=CN2)CC#N .
  • 7-Azaindole-3-carbonitrile (CAS 4414-89-5): Contains a fused indole system, offering different hydrogen-bonding capabilities for drug design .

Functional Group Analogs

Nitriles vs. Esters and Carboxylic Acids

Functional Group Example Compound Reactivity/Solubility Applications
Nitrile Target compound Electrophilic; undergoes hydrolysis Precursor to amines/amides
Carboxylic Acid 2-(2-Methyl-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Ionizable; forms salts Drug intermediates (e.g., anti-inflammatory agents)
Ester Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Hydrolyzable to acids; moderate polarity Synthetic intermediates

Reactivity Insights :

  • Nitriles (e.g., target compound) are more reactive than esters or carboxylic acids, enabling transformations such as hydrolysis to amides or reduction to amines .
  • Carboxylic acids (e.g., CAS 1912-42-1) exhibit higher solubility in aqueous media, advantageous for biological testing .

Application-Based Comparison

Pharmaceutical Relevance

  • Target Compound : Used in synthesizing kinase inhibitors due to its ability to form hydrogen bonds with target proteins .
  • QK5 Ligand (PDB entry): A methylated pyrrolo[2,3-b]pyridine derivative with a benzothiophenyl group, demonstrating the scaffold's versatility in drug discovery .
  • Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate : Key intermediate in anti-cancer agent synthesis .

Biological Activity

2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

  • IUPAC Name : 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
  • Molecular Formula : C10H10N2
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 1235865-77-6

Research indicates that compounds in the pyrrolo[2,3-b]pyridine class, including 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile, exhibit various biological activities primarily through the inhibition of specific kinases. Notably, studies have highlighted its role in inhibiting SGK-1 kinase, which is implicated in renal and cardiovascular diseases.

Biological Activity Overview

The biological activity of 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile can be summarized as follows:

Activity TypeDescriptionReferences
Kinase Inhibition Inhibits SGK-1 kinase, affecting sodium transport and cell proliferation in renal tissues.
Antiproliferative Exhibits potential antiproliferative effects in various cancer cell lines.
Neuroprotective Shows promise in neuroprotection against oxidative stress-induced damage.
Antimicrobial Displays antimicrobial properties against certain bacterial strains.

Case Study 1: SGK-1 Inhibition

A study focusing on the inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives demonstrated that these compounds could effectively reduce sodium retention in animal models of renal disease. The inhibition mechanism was linked to the modulation of sodium channels in renal epithelial cells, suggesting therapeutic potential for conditions like hypertension and heart failure .

Case Study 2: Antiproliferative Effects

In vitro studies on various cancer cell lines revealed that compounds similar to 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile exhibited significant antiproliferative effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 3: Neuroprotective Properties

Research has indicated that this compound may provide neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures. This suggests a potential application in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile?

The compound can be synthesized via:

  • Intramolecular Heck reactions : Starting from [1-(2-bromophenyl)pyrrolidin-2-ylidene]-acetonitrile, using palladium catalysts to form the pyrrolopyridine core .
  • Cyclization with sodium hydride : Reacting [2-(2-oxopyrrolidin-1-yl)phenyl]-acetonitrile under basic conditions to induce ring closure .
  • Multicomponent reactions : Combining arylidene malonodinitriles or β-ketoesters with pyrrole precursors, as demonstrated in pyrrolo[2,3-b]pyridine syntheses .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., Acta Crystallographica Section E studies) .
  • Spectroscopic methods : NMR (¹H/¹³C) for functional group analysis, IR for nitrile (-CN) identification, and mass spectrometry for molecular weight confirmation .

Q. What experimental designs are recommended for assessing its bioactivity?

Use randomized block designs with split-split plots to account for variables like dosage, biological models, and time-dependent effects. For example:

  • Primary plots : Test compound concentrations.
  • Subplots : Biological replicates (e.g., cell lines or in vivo models).
  • Sub-subplots : Time points for longitudinal studies .

Q. How should researchers handle its hazardous properties in the lab?

Follow protocols for nitrile-containing compounds:

  • Use PPE (gloves, goggles) and work in fume hoods.
  • Store in airtight containers away from oxidizers.
  • Dispose via neutralization (e.g., with sodium hypochlorite) and incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization involves:

  • Catalyst screening : Test Pd(0)/Pd(II) complexes or ligands (e.g., phosphines) for Heck reactions .
  • Solvent and temperature studies : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance cyclization efficiency .
  • Kinetic monitoring : Use HPLC or in situ IR to identify rate-limiting steps and side reactions .

Q. What computational methods are suitable for modeling its interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity or binding affinities .
  • Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock or Schrödinger .

Q. How can structural ambiguities in crystallographic data be resolved?

  • High-resolution X-ray diffraction : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .

Q. What strategies address contradictions in bioactivity data across studies?

  • Meta-analysis : Compare datasets using statistical tools (ANOVA, PCA) to identify confounding variables (e.g., cell line variability) .
  • Dose-response reevaluation : Test narrower concentration ranges to pinpoint EC₅₀ discrepancies .

Q. How can environmental impacts be assessed for this compound?

Follow INCHEMBIOL project guidelines :

  • Fate studies : Measure biodegradation (OECD 301 tests) and partition coefficients (log P) .
  • Ecotoxicology assays : Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

Link to:

  • Frontier Molecular Orbital Theory : Explain regioselectivity in cycloadditions or electrophilic substitutions .
  • Marcus Theory : Model electron transfer in redox-active biological systems .

Methodological Notes

  • Data Collection : Use triplicate measurements and negative controls to ensure reproducibility .
  • Advanced Instrumentation : Synchrotron X-ray sources enhance crystallographic resolution .
  • Ethical Compliance : Adhere to OECD guidelines for environmental and toxicity testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
Reactant of Route 2
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

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